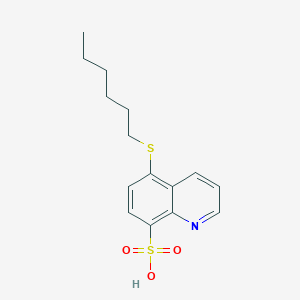
8-Quinolinesulfonic acid, 5-(hexylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Quinolinesulfonic acid, 5-(hexylthio)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Vorbereitungsmethoden
The synthesis of 8-Quinolinesulfonic acid, 5-(hexylthio)- typically involves the introduction of the sulfonic acid group and the hexylthio group to the quinoline core. One common method is the sulfonation of quinoline, followed by the introduction of the hexylthio group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and thiol reagents for the introduction of the hexylthio group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
8-Quinolinesulfonic acid, 5-(hexylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or the hexylthio group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexylthio group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-Quinolinesulfonic acid, 5-(hexylthio)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Quinoline derivatives are known for their antimicrobial, anticancer, and antiviral properties. 8-Quinolinesulfonic acid, 5-(hexylthio)- may have similar applications in drug development and therapeutic research.
Industry: The compound can be used in the development of materials with specific properties, such as light-emitting diodes and sensors.
Wirkmechanismus
The mechanism of action of 8-Quinolinesulfonic acid, 5-(hexylthio)- involves its interaction with molecular targets, such as enzymes or receptors. The sulfonic acid group can enhance the compound’s solubility and binding affinity, while the hexylthio group can modulate its lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
8-Quinolinesulfonic acid, 5-(hexylthio)- can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline-5-sulfonic acid: This compound has a hydroxyl group instead of a hexylthio group, which can affect its chemical properties and applications.
5-Chloro-8-hydroxyquinoline: The presence of a chloro group can enhance the compound’s antimicrobial activity.
8-Ethoxy-5-quinolinesulfonic acid: The ethoxy group can influence the compound’s solubility and reactivity. The uniqueness of 8-Quinolinesulfonic acid, 5-(hexylthio)- lies in its specific combination of functional groups, which can provide distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H19NO3S2 |
|---|---|
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
5-hexylsulfanylquinoline-8-sulfonic acid |
InChI |
InChI=1S/C15H19NO3S2/c1-2-3-4-5-11-20-13-8-9-14(21(17,18)19)15-12(13)7-6-10-16-15/h6-10H,2-5,11H2,1H3,(H,17,18,19) |
InChI-Schlüssel |
LSUXYRPNJXCMJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


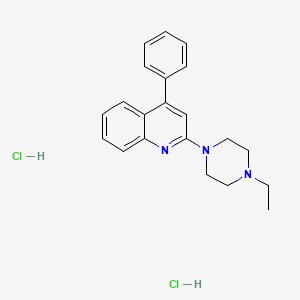
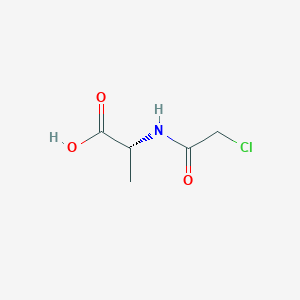

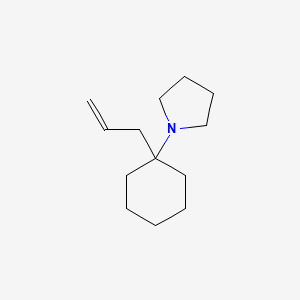
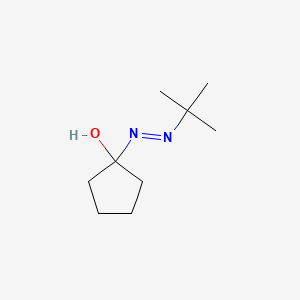
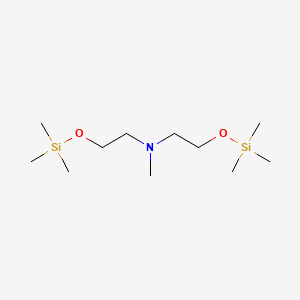
![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid](/img/structure/B13803166.png)
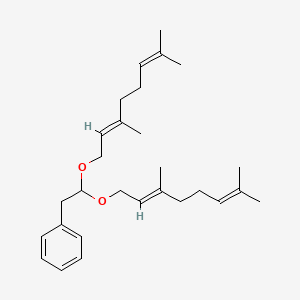


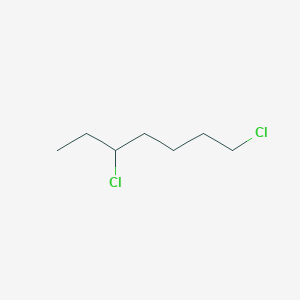


![Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate](/img/structure/B13803193.png)
